tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207853-03-9
VCID: VC0058687
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CF)N
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.272

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

CAS No.: 1207853-03-9

Cat. No.: VC0058687

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.272

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate - 1207853-03-9

Specification

CAS No. 1207853-03-9
Molecular Formula C10H19FN2O2
Molecular Weight 218.272
IUPAC Name tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key QJBVSYYFYCEZGQ-SFYZADRCSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1CF)N

Introduction

Chemical Identity

tert-Butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate is a small organic molecule with the following key identifiers:

PropertyDetails
IUPAC Nametert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CC@@HN
PubChem CID58303491

Structural Description

The compound consists of a pyrrolidine ring substituted with:

  • A fluoromethyl group at the 2-position.

  • An amino group at the 4-position.

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Stereochemistry

The stereochemical configuration is defined as (2S,4R), indicating specific spatial arrangements of substituents around the pyrrolidine ring.

Visualization

The compound's 3D structure can be visualized as a conformer with a compact and sterically hindered tert-butyl group providing stability.

Synthesis

The synthesis of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate generally involves:

  • Starting Material Preparation: A fluorinated precursor is used to introduce the fluoromethyl group.

  • Pyrrolidine Ring Formation: Cyclization reactions are employed to form the pyrrolidine core.

  • Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride to prevent unwanted side reactions during subsequent steps.

This compound is often synthesized as an intermediate in pharmaceutical research due to its functional versatility.

Pharmaceutical Relevance

tert-Butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate serves as a key intermediate in drug discovery, particularly for compounds targeting:

  • Enzyme inhibition.

  • Receptor modulation.

Structural Applications

The Boc-protected amino group allows for selective deprotection, enabling further derivatization in multi-step organic syntheses.

Fluorine Chemistry

The fluoromethyl substituent enhances metabolic stability and lipophilicity, properties desirable in drug design.

Safety and Handling

While specific safety data for this compound is limited, general precautions include:

  • Avoiding inhalation or skin contact.

  • Storing under inert conditions to prevent hydrolysis of the Boc group.

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